tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate: is a bicyclic compound with a tert-butyl ester group. This compound is known for its unique structure, which includes a bicyclo[3.3.1]nonane framework. It is used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of a bicyclic ketone with an amine under specific conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane. The tert-butyl ester group is introduced using tert-butyl chloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted bicyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its stable bicyclic framework .
Medicine: In medicine, it is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bicyclic structure provides a rigid framework that enhances binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
- tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Comparison: While these compounds share a similar bicyclic framework, tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific functional groups and reactivity. The presence of the tert-butyl ester group and the amino group provides distinct chemical properties that make it suitable for various applications .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-10(8-15)6-11(14)5-9/h9-11H,4-8,14H2,1-3H3 |
InChI Key |
VRWBJJACFKTSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)CC(C2)N |
Origin of Product |
United States |
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